N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-15-5-3-13(4-6-15)10-22-17(27)12-28-18-8-7-16-23-24-19(26(16)25-18)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPVAEIYOSKJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and fluorophenyl groups. Common reagents used in these reactions include halogenated precursors, nucleophiles, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound can undergo various reactions:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Carried out with reducing agents such as sodium borohydride.
- Substitution : Participating in nucleophilic or electrophilic substitution reactions.
Biology
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is investigated for its potential biological activity , including:
- Antimicrobial properties : The triazole ring is known for inhibiting key enzymatic pathways in pathogens.
- Anticancer activity : Studies show that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
Medicine
Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, modulating their activity to yield therapeutic effects.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for formulating innovative products.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents on the triazolo-pyridazine core and the acetamide side chain:
Physicochemical Properties
- Lipophilicity : The target compound’s fluorophenylmethyl group likely increases logP compared to the 4-acetamidophenyl analog (), balancing solubility and membrane penetration. The trifluoromethylphenyl analog () may exhibit higher logP due to its strongly hydrophobic group .
Research Findings and Limitations
- Evidence Gaps : Specific biological data (e.g., IC50, MIC) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Synthetic Feasibility : The acetamide linkage in the target compound is synthetically accessible via thiol-alkylation, as demonstrated in and .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A 4-fluorophenyl group
- A pyridin-3-yl moiety
- A triazolo[4,3-b]pyridazin scaffold
- A sulfanyl functional group
This diverse structural composition suggests potential interactions with various biological targets.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing triazole and pyridine rings have demonstrated significant antimicrobial properties. Studies suggest that the presence of the sulfanyl group may enhance this activity by interacting with microbial cell membranes or inhibiting essential enzymes .
- Anticancer Potential : The triazolo-pyridazine derivatives have shown promise in cancer research. For instance, related compounds have been reported to inhibit specific kinases involved in cancer progression. The inhibition of TGF-β type I receptor kinase has been noted as a potential mechanism for anticancer activity, with IC50 values indicating high potency in cellular assays .
- Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for reducing inflammation and pain in various conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity (e.g., adenosine receptors), which plays a role in cellular signaling pathways associated with cancer and inflammation .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds:
- Antimicrobial Activity Study : A study on related triazole derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within acceptable therapeutic ranges .
- Cancer Research : Research involving pyridazine derivatives highlighted their ability to inhibit specific cancer cell lines with IC50 values in the nanomolar range. These findings suggest potential applications in targeted cancer therapies .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds significantly reduced inflammation markers, suggesting strong anti-inflammatory properties that could be harnessed therapeutically .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis involves refluxing aromatic aldehydes (e.g., benzaldehyde derivatives) with intermediates under controlled conditions, followed by recrystallization from ethanol for purification . Challenges include optimizing sulfone group incorporation, which requires robust synthetic routes to ensure regioselectivity and yield . Key steps include monitoring reaction progress via TLC and confirming purity using HPLC (>95%) .
Q. How is the compound characterized for structural integrity and purity?
Analytical techniques include:
- NMR spectroscopy for verifying substituent positions (e.g., fluorine atoms on the phenyl ring).
- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight (e.g., C₂₂H₁₉ClFN₅O₄ in ).
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazolo-pyridazine derivatives .
Q. What in vitro models demonstrate the compound’s effect on cancer stem cells (CSCs)?
The compound reduces tumorsphere formation in CSC-enriched cultures by promoting differentiation, as shown in ESC assays and cancer cell lines (e.g., breast or lung adenocarcinoma). Methodology includes culturing cells in serum-free media with growth factors and quantifying tumorsphere size/number post-treatment .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data is limited, general precautions include:
- Using PPE (gloves, lab coats, eye protection).
- Working in a fume hood to avoid inhalation/contact.
- Storing in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity?
Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with targets like c-Met or Pim-1 kinases, using energy scores (e.g., -7.7 kcal/mol in ) to prioritize derivatives. Density Functional Theory (DFT) calculations assess electronic properties influencing binding, such as sulfur atom nucleophilicity in the sulfanyl group .
Q. What strategies resolve contradictions in activity data across cell lines?
- Orthogonal assays : Compare tumorsphere inhibition ( ) with apoptosis markers (e.g., Annexin V/PI staining) to distinguish differentiation vs. cytotoxicity.
- Cell-specific factors : Evaluate differences in Lin-28/let-7 pathway expression using qPCR or CRISPR knockdown models .
Q. How are structural modifications optimized to enhance pharmacokinetics?
- Lipophilicity : Introducing trifluoromethyl groups (as in ) improves metabolic stability.
- Solubility : Adding polar substituents (e.g., methoxy groups) or formulating with cyclodextrins enhances bioavailability for in vivo studies .
Q. What crystallography insights inform the mechanism of action?
X-ray structures of analogs (e.g., triazolo-thiadiazines in ) reveal planar conformations critical for intercalating into kinase ATP-binding pockets. Hydrogen bonds between the pyridinyl nitrogen and kinase residues (e.g., Asp1222 in c-Met) guide rational design .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
